2-(3-chloro-5-hydrazinyl-1H-1,2,4-triazol-1-yl)ethanol
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Overview
Description
2-(3-chloro-5-hydrazinyl-1H-1,2,4-triazol-1-yl)ethanol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro group, a hydrazinyl group, and an ethanol moiety attached to the triazole ring
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a potential for broad-spectrum biological activities.
Mode of Action
It’s known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Similar compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that they may affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds such as 1,2,4-triazole derivatives have been found to improve pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Similar compounds such as 1,2,4-triazole hybrids have been found to have weak to high cytotoxic activities against tumor cell lines .
Action Environment
It’s known that the reaction of similar compounds can be influenced by reaction conditions such as heating .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-5-hydrazinyl-1H-1,2,4-triazol-1-yl)ethanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine and chloro-substituted nitriles under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Ethanol Moiety: The ethanol moiety can be attached through nucleophilic substitution reactions involving ethylene oxide or ethylene glycol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia, thiols, or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the chloro and ethanol groups.
3-chloro-1,2,4-triazole: Similar to the target compound but without the hydrazinyl and ethanol groups.
5-hydrazinyl-1,2,4-triazole: Lacks the chloro and ethanol groups but contains the hydrazinyl group.
Uniqueness
2-(3-chloro-5-hydrazinyl-1H-1,2,4-triazol-1-yl)ethanol is unique due to the presence of both the chloro and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. The ethanol moiety further enhances its solubility and potential for interaction with biological targets.
Properties
IUPAC Name |
2-(3-chloro-5-hydrazinyl-1,2,4-triazol-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN5O/c5-3-7-4(8-6)10(9-3)1-2-11/h11H,1-2,6H2,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDXAPFLXYQPGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N1C(=NC(=N1)Cl)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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